(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline
Overview
Description
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline is a chiral isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds, structurally related to quinoline. This specific compound is characterized by its tetrahydroisoquinoline core, substituted with methoxy groups at positions 6 and 7, a methyl group at position 1, and a propyl group at position 2. The (S)-configuration indicates the specific stereochemistry of the molecule, which can significantly influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline typically involves several key steps:
Formation of the Isoquinoline Core: This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).
Introduction of Methoxy Groups: Methoxylation at positions 6 and 7 can be performed using methanol in the presence of a strong acid like hydrochloric acid (HCl).
Alkylation: The introduction of the methyl and propyl groups can be achieved through alkylation reactions using appropriate alkyl halides (e.g., methyl iodide and propyl bromide) in the presence of a base like potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential use as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the stereochemistry of the molecule play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, altering receptor activity, or affecting signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
®-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline: The enantiomer of the compound, differing in stereochemistry.
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and alkyl substituents.
6,7-Dimethoxy-1-methyl-2-propylisoquinoline: Similar structure but without the tetrahydro core.
Uniqueness
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its chiral nature can lead to different interactions compared to its enantiomer, and the presence of methoxy groups enhances its reactivity and potential as a pharmacophore.
Properties
IUPAC Name |
(1S)-6,7-dimethoxy-1-methyl-2-propyl-3,4-dihydro-1H-isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-5-7-16-8-6-12-9-14(17-3)15(18-4)10-13(12)11(16)2/h9-11H,5-8H2,1-4H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUINYXBLBBTXOG-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=CC(=C(C=C2C1C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC2=CC(=C(C=C2[C@@H]1C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.